Levofloxacin Isopropyl Ester

Description

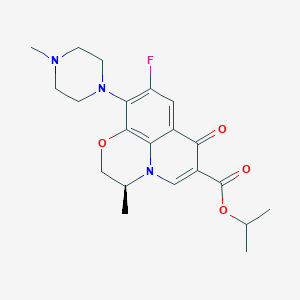

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26FN3O4 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

propan-2-yl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |

InChI |

InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3/t13-/m0/s1 |

InChI Key |

IXQZLXNKJACFQB-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C |

Origin of Product |

United States |

Comprehensive Spectroscopic and Chromatographic Characterization of Levofloxacin Isopropyl Ester

Structural Elucidation Techniques for Compound Identity Confirmation

The precise molecular structure of Levofloxacin (B1675101) Isopropyl Ester is confirmed through a combination of advanced spectroscopic methods. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For Levofloxacin Isopropyl Ester, the formation of the ester from the parent carboxylic acid introduces specific new signals while shifting others. The key distinguishing feature is the appearance of signals corresponding to the isopropyl group [-CH(CH₃)₂].

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group: a septet (or multiplet) for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shifts of protons near the esterification site will also be altered compared to the parent Levofloxacin.

¹³C-NMR: In the carbon NMR spectrum, the esterification is confirmed by the appearance of two new signals in the aliphatic region corresponding to the methine and methyl carbons of the isopropyl group. hmdb.ca The signal for the carbonyl carbon of the ester will appear in a characteristic downfield region, distinct from the carboxylic acid carbon of Levofloxacin. bhu.ac.in Information from ¹³C NMR provides direct insight into the carbon skeleton of the molecule. bhu.ac.in

Table 1: Expected NMR Chemical Shifts for the Isopropyl Ester Moiety This table is based on standard chemical shift ranges for isopropyl esters and the known structure of this compound.

| Spectroscopy Type | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H-NMR | Isopropyl -CH | ~4.9 - 5.1 | Septet / Multiplet |

| ¹H-NMR | Isopropyl -CH₃ | ~1.2 - 1.4 | Doublet |

| ¹³C-NMR | Ester C=O | ~165 - 175 | Singlet |

| ¹³C-NMR | Isopropyl -CH | ~68 - 72 | Singlet |

| ¹³C-NMR | Isopropyl -CH₃ | ~20 - 25 | Singlet |

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The conversion of Levofloxacin's carboxylic acid to an isopropyl ester results in distinct and predictable changes in the FTIR spectrum.

The most significant change is the disappearance of the very broad O-H stretching band characteristic of a carboxylic acid (typically found between 2500–3300 cm⁻¹). This is replaced by the appearance of sharp C-H stretching bands from the new alkyl groups. Furthermore, the carbonyl (C=O) stretching frequency shifts. The ester carbonyl stretch is typically found at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the carboxylic acid carbonyl of Levofloxacin (around 1724-1731 cm⁻¹). ijpsonline.comijpsonline.com The spectrum will also feature prominent C-O stretching bands associated with the ester linkage. ekb.eg

Table 2: Comparison of Key FTIR Absorption Bands for Levofloxacin and Expected Bands for this compound

| Functional Group | Vibrational Mode | Levofloxacin (Reported Range, cm⁻¹) | This compound (Expected Range, cm⁻¹) | Significance |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) | Absent | Confirms loss of carboxylic acid group. |

| Carbonyl | C=O Stretch | ~1724 - 1731 | ~1735 - 1750 | Confirms formation of ester carbonyl. ijpsonline.com |

| Ester | C-O Stretch | Absent | ~1100 - 1300 (Strong) | Confirms presence of ester linkage. ekb.eg |

| Aromatic/Heterocyclic | C=C Stretch | ~1450 - 1625 | ~1450 - 1625 | Core structure remains intact. ekb.egnih.gov |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that provides an extremely precise measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₂₁H₂₆FN₃O₄), HRMS is used to confirm its molecular formula by matching the experimentally measured mass with the theoretically calculated mass. lgcstandards.com

The accurate mass of the neutral molecule is 403.1907. lgcstandards.com In positive mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion (C₂₁H₂₇FN₃O₄⁺) is 404.1980, which would be confirmed by the HRMS analysis. Analysis of the fragmentation patterns, such as the loss of the isopropyl group or cleavage of the piperazine (B1678402) ring, further supports the structural assignment.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₆FN₃O₄ | lgcstandards.comfishersci.be |

| Accurate Mass [M] | 403.1907 | lgcstandards.com |

| Calculated Exact Mass [M+H]⁺ | 404.1980 | - |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems (chromophores). The primary chromophore in both Levofloxacin and its isopropyl ester is the fluoroquinolone ring system.

Since the esterification occurs at the carboxylic acid group, which is not part of the core conjugated system, significant changes to the UV-Vis absorption spectrum are not expected. Levofloxacin in acidic solution typically exhibits a maximum absorption (λₘₐₓ) at approximately 293 nm. researchgate.net this compound is expected to display a very similar λₘₐₓ, confirming that the fundamental chromophore remains intact after derivatization.

Table 4: UV-Vis Absorption Data

| Compound | Reported/Expected λₘₐₓ (nm) | Solvent/Conditions |

|---|---|---|

| Levofloxacin | ~293 | 0.1 N HCl researchgate.net |

| This compound | ~293 (Expected) | Similar to parent compound |

Solid-State Characterization of Crystalline Forms

The solid-state properties of a pharmaceutical compound are critical. Characterization of the crystalline form is essential for understanding its physical properties.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a primary technique for characterizing the solid-state nature of a material. americanpharmaceuticalreview.com It can distinguish between crystalline and amorphous forms and identify different crystalline polymorphs. A crystalline sample of this compound will diffract X-rays at specific angles (2θ), producing a unique "fingerprint" pattern of peaks that corresponds to its specific crystal lattice structure. nih.gov In contrast, an amorphous form would produce a broad, non-distinct halo. nih.gov

While specific experimental PXRD data for this compound is not publicly available, the technique would be essential for any solid-form screening. Each crystalline form would have a distinct pattern of peaks, defined by their position (2θ) and relative intensity.

Table 5: Principles of PXRD Analysis for this compound

| Observed Data | Interpretation |

|---|---|

| A series of sharp, well-defined peaks at specific 2θ angles | The sample is crystalline. The unique pattern identifies a specific polymorph. americanpharmaceuticalreview.comnih.gov |

| A broad halo with no distinct peaks | The sample is amorphous. nih.gov |

| A new set of peaks different from known forms | Indicates the discovery of a new polymorph or solvate. researchgate.net |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermoanalytical techniques used to characterize the thermal properties of materials. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.

While specific DSC and TGA data for this compound are not detailed in the reviewed literature, the thermal behavior of the parent compound, levofloxacin, has been extensively studied. imist.manajah.edu The analysis of various levofloxacin forms, such as its hemihydrate, demonstrates characteristic thermal events. nih.govnih.gov For instance, the DSC thermogram of levofloxacin hemihydrate typically shows an endothermic peak corresponding to the loss of water, followed by a sharp endothermic peak at a higher temperature representing the melting point of the anhydrous form. nih.govresearchgate.net TGA complements this by quantifying the mass loss associated with dehydration and subsequent decomposition. google.comgoogle.com

A study on the thermal decomposition of levofloxacin using TGA and DSC provided insights into its stability and degradation pathways at elevated temperatures. imist.ma The melting point for various crystal forms of levofloxacin has been consistently determined to be around 225-230°C by an endothermic peak in the DTA (Differential Thermal Analysis) curve, a technique related to DSC. google.comgoogle.com The primary differences observed in the thermal curves among these forms were in the temperature range below 160°C, often related to the removal of solvents. google.comgoogle.com

| Analysis | Event | Approximate Temperature (°C) | Description | Reference |

|---|---|---|---|---|

| DSC | Endotherm | ~117-122 | Dehydration (loss of water molecules). | nih.govgoogle.com |

| DSC | Endotherm | ~225-230 | Melting of the resulting anhydrous crystal form. | nih.govgoogle.com |

| TGA | Mass Loss | ~60-150 | Corresponds to the loss of solvent/water from the crystal structure. | google.com |

Chromatographic Methods for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying impurities in pharmaceutical substances. For levofloxacin and its related compounds, numerous stability-indicating reverse-phase HPLC (RP-HPLC) methods have been developed and validated according to ICH guidelines. abap.co.inabap.co.innih.gov These methods are designed to separate the active pharmaceutical ingredient from its process-related impurities and degradation products.

A key process impurity of levofloxacin is its ethyl ester. sphinxsai.comcaribjscitech.com An HPLC method capable of resolving levofloxacin from levofloxacin ethyl ester would be highly suitable for the analysis of this compound due to their structural similarity. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. sphinxsai.comcaribjscitech.com A validated method ensures specificity, linearity, accuracy, precision, and robustness, making it reliable for quality control. nih.govsphinxsai.com For example, a successful separation was achieved on a C18 column using an isocratic mobile phase of buffer and methanol (B129727), with UV detection at a wavelength where the compounds exhibit significant absorbance. sphinxsai.com The limit of detection (LOD) and limit of quantification (LOQ) for impurities are established to ensure that even trace amounts can be reliably measured. sphinxsai.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or Cosmosil C18 (250 x 4.6 mm, 5 µm) | abap.co.incaribjscitech.com |

| Mobile Phase | Buffer and Acetonitrile/Methanol (e.g., 85:15 v/v or 68:32 v/v) | abap.co.insphinxsai.com |

| Buffer Example | 0.05 M Citric Acid Monohydrate with 1.0 M Ammonium Acetate | abap.co.in |

| Flow Rate | 0.7 - 1.0 mL/min | abap.co.incaribjscitech.com |

| Detection | UV at 293 nm or 340 nm | abap.co.incaribjscitech.com |

| Column Temperature | 42°C | caribjscitech.com |

| Injection Volume | 25 µL | caribjscitech.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique widely used for qualitative analysis in synthetic chemistry. libretexts.org It is particularly valuable for monitoring the progress of a chemical reaction by observing the consumption of starting materials and the formation of products over time. mdpi.com

In the synthesis of this compound from levofloxacin and an isopropyl alcohol source, TLC can be used to track the reaction's completion. A small aliquot of the reaction mixture is spotted on a TLC plate alongside spots of the starting materials (levofloxacin) and, if available, the pure product. The plate is developed in a suitable mobile phase, and the spots are visualized, often under UV light. libretexts.org The reaction is considered complete when the spot corresponding to levofloxacin has disappeared and a new spot, corresponding to the more nonpolar this compound, has appeared with a distinct Retention Factor (Rf) value. google.com A patent describing the synthesis of levofloxacin notes the use of TLC to confirm the disappearance of the starting levofloxacin carboxylic acid ester. google.com

Furthermore, TLC serves as a preliminary check for the purity of the isolated product. The appearance of a single spot for the purified compound suggests a high degree of purity, whereas the presence of multiple spots indicates the existence of unreacted starting materials or by-products. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates. | nih.gov |

| Mobile Phase | A mixture of solvents, often a nonpolar and a polar component (e.g., n-butanol, methanol, ammonia). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). | nih.gov |

| Application | Samples are dissolved in a volatile solvent and applied as small spots on the baseline using a capillary tube. | libretexts.org |

| Visualization | UV lamp (254 nm) for UV-active compounds like levofloxacin. Chemical staining agents can also be used. | libretexts.org |

Prodrug Design Strategies and Physiochemical Modulation of Levofloxacin Via Esterification

Theoretical Frameworks for Ester Prodrug Design of Levofloxacin (B1675101)

The design of levofloxacin ester prodrugs is underpinned by several key theoretical principles aimed at enhancing its therapeutic efficacy and patient compliance. These strategies primarily focus on modulating the drug's physicochemical properties to improve its behavior in the biological environment.

Augmentation of Lipophilicity and Membrane Permeability

The relationship between lipophilicity and membrane permeability is a well-established principle in drug design. Increased lipophilicity generally correlates with enhanced passage across cellular barriers. researchgate.net For instance, studies on various ester prodrugs of levofloxacin have demonstrated significantly higher partition coefficients—a measure of lipophilicity—compared to the parent drug. One study synthesized a cilexetil ester of levofloxacin (LFX-CLX) which exhibited a tenfold higher partition coefficient than levofloxacin itself. researchgate.netresearchgate.net This increased lipophilicity is anticipated to facilitate better penetration into cells and tissues. researchgate.net

Conceptualization of Controlled Release and Targeted Delivery Systems

Ester prodrugs of levofloxacin are designed to be chemically stable but enzymatically labile. tbzmed.ac.ir This means they should remain intact in the gastrointestinal tract but be readily hydrolyzed by esterase enzymes present in the body—such as in the intestinal mucosa, liver, and plasma—to release the active levofloxacin. tbzmed.ac.ir This enzymatic conversion is a cornerstone of the controlled release mechanism.

The concept extends to developing more sophisticated drug delivery systems. For instance, researchers have explored the synthesis of polymeric prodrugs by linking levofloxacin to biodegradable polymers like chitosan (B1678972) through an ester bond. ekb.egekb.eg Such systems are designed for sustained release, where the drug is slowly liberated as the ester bond is hydrolyzed in a specific physiological environment, like the acidic conditions of the stomach. ekb.egekb.eg Other novel approaches include the development of prodrugs that release levofloxacin in response to specific biological triggers, such as glutathione, which is found in higher concentrations in certain cellular environments. nih.gov Another innovative strategy involves creating light-activated prodrugs, where levofloxacin is released upon exposure to a specific wavelength of light, offering a high degree of spatiotemporal control over drug activation. nih.gov These conceptual frameworks aim to optimize the therapeutic index of levofloxacin by controlling where and when the active drug becomes available.

Elucidation of Structure-Property Relationships in Levofloxacin Ester Analogs

The specific chemical structure of the ester moiety attached to levofloxacin plays a critical role in determining the physicochemical and pharmacokinetic properties of the resulting prodrug. Understanding the relationship between the ester's structure and the prodrug's properties is essential for rational drug design.

Correlations between Ester Moiety Structure and Lipophilicity

The lipophilicity of a levofloxacin ester prodrug is directly influenced by the nature of the ester group. Generally, larger and more carbon-rich alkyl or aryl ester groups will impart greater lipophilicity to the molecule. researchgate.net This principle has been demonstrated in studies comparing different ester analogs of levofloxacin. For example, the synthesis and evaluation of various alkyl esters of indomethacin (B1671933) (methyl, ethyl, propyl, and isopropyl) showed that the measured log P values (a measure of lipophilicity) were higher for these esters compared to the parent drug. researchgate.net

Below is a data table summarizing the lipophilicity of various levofloxacin ester prodrugs from a research study.

| Compound | Log P |

| Levofloxacin | -0.3 |

| Levofloxacin Cilexetil Ester | 0.7 |

| Levofloxacin Medoxomil Ester | 0.5 |

| Levofloxacin Ethoxycarbonyl 1-ethyl Hemiacetal Ester | 0.4 |

| Levofloxacin Pivaloyloxymethyl Ester | 0.6 |

Log P is the logarithm of the partition coefficient, a measure of lipophilicity. A higher Log P value indicates greater lipophilicity.

Stability and Degradation Kinetics of Levofloxacin Isopropyl Ester

Chemical Stability Under Stress Conditions

Acidic, Neutral, and Alkaline Hydrolysis Pathways

The stability of an ester bond is highly dependent on pH. Generally, esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is typically slowest in the neutral pH range.

Acidic Hydrolysis: Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Hydrolysis: In neutral pH, the uncatalyzed hydrolysis of esters is generally slow.

Alkaline Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to saponification. This process is typically faster than acid-catalyzed hydrolysis.

Forced degradation studies on the parent drug, levofloxacin (B1675101), have shown slight degradation under acidic stress and stability against base-catalyzed hydrolysis. nih.gov However, the introduction of the isopropyl ester group would likely alter this stability profile, making the compound more susceptible to hydrolysis, particularly under acidic and alkaline conditions.

Photolytic Degradation Mechanism and Kinetics

Levofloxacin, the parent compound, is known to be sensitive to light and undergoes photodecomposition. nih.govresearchgate.netnih.govmdpi.com The photodegradation of levofloxacin generally follows first-order kinetics. nih.govresearchgate.net The rate of degradation is influenced by pH, with the molecule being more stable around pH 7. nih.govresearchgate.net The degradation process can involve various reactions, including the degradation of the piperazine (B1678402) substitution. researchgate.net

The primary photodegradation product of levofloxacin is often identified as levofloxacin N-oxide. researchgate.net It is plausible that Levofloxacin Isopropyl Ester would also be susceptible to photolytic degradation, potentially leading to the formation of the N-oxide of the ester or hydrolysis to levofloxacin followed by its subsequent photodegradation.

Oxidative Degradation Products and Pathways

Significant degradation of levofloxacin has been observed under oxidative stress. nih.gov The degradation can lead to the formation of several products, with levofloxacin N-oxide being a notable example. researchgate.net The piperazine ring and other parts of the levofloxacin molecule are susceptible to oxidation. It is expected that this compound would also be susceptible to oxidative degradation, potentially at the N-methylpiperazine moiety, similar to the parent drug.

Enzymatic Stability and Biotransformation In Vitro

Ester prodrugs are often designed to be stable chemically but labile enzymatically, allowing for the release of the active parent drug in the body.

Hydrolytic Cleavage by Esterases in Biological Matrices (e.g., Plasma, Intestinal Homogenates)

Esterases are enzymes that catalyze the hydrolysis of ester bonds. These enzymes are abundant in various biological matrices, including plasma and intestinal homogenates, and are responsible for the activation of many ester prodrugs. Studies on various levofloxacin ester prodrugs have demonstrated their enzymatic instability and the generation of the parent drug, levofloxacin, in biological samples. tbzmed.ac.irtbzmed.ac.ir

The rate of enzymatic hydrolysis can vary depending on the specific ester moiety and the biological matrix. For instance, a study on four different levofloxacin ester prodrugs showed varying degrees of hydrolysis in 2% intestinal homogenates and 10% plasma after a 1-minute incubation period. tbzmed.ac.ir

Quantification of Parent Drug Release and Metabolite Identification

The release of the parent drug, levofloxacin, from its ester prodrugs can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The identification of metabolites can be achieved using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

A study on four levofloxacin ester prodrugs quantified the amount of levofloxacin generated after incubation in intestinal homogenates and plasma. The results, as shown in the table below, indicate that these prodrugs are effectively converted to the active parent drug in these biological matrices. tbzmed.ac.ir

| Prodrug | Levofloxacin Generated in 2% Intestinal Homogenates (%) | Levofloxacin Generated in 10% Plasma (%) |

| LFX-CLX | 95.3 | 45.2 |

| LFX-EHE | 85.1 | 25.4 |

| LFX-MDX | 75.4 | 48.7 |

| LFX-PVM | 78.2 | 30.1 |

Data from a study on various levofloxacin ester prodrugs, not specifically this compound. tbzmed.ac.ir

The primary metabolite expected from the biotransformation of this compound is the parent drug, levofloxacin, and isopropanol (B130326). Further metabolism would likely follow the known metabolic pathways of levofloxacin, which is minimally metabolized in humans. nih.gov The main metabolites of levofloxacin identified in humans are desmethyl-levofloxacin and levofloxacin N-oxide, both of which have minimal pharmacological activity. researchgate.net

Computational Chemistry and Molecular Modeling of Levofloxacin Isopropyl Ester

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanism of a drug molecule within the active site of its protein target.

Levofloxacin (B1675101), the active form of Levofloxacin Isopropyl Ester, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. While docking studies for levofloxacin are well-documented, specific simulations for its isopropyl ester prodrug are less common in publicly available research.

It is hypothesized that this compound, being a prodrug, must first be hydrolyzed in the body to release the active levofloxacin molecule. Therefore, direct interaction of the ester form with these bacterial enzymes is not the primary mechanism of action. The ester moiety is designed to improve properties such as lipophilicity, which can enhance cell membrane permeability. Once inside the bacterial cell or host system, cellular esterases are expected to cleave the ester bond, liberating levofloxacin to bind to its targets.

Computational studies focusing on levofloxacin itself have revealed that it binds to a pocket in the DNA-enzyme complex, stabilizing the cleavage complex and leading to double-strand breaks in the bacterial chromosome, ultimately causing cell death. The key interactions typically involve the carboxyl and keto groups of the quinolone core, which are masked in the ester form.

Beyond its established antibacterial targets, the potential for levofloxacin and its derivatives to interact with other enzymes, including human topoisomerases like Topoisomerase II beta, is an area of active investigation. Such interactions are critical to assess, as they can be related to the off-target effects and potential cytotoxicity of fluoroquinolones in human cells.

Molecular docking simulations could be employed to compare the binding affinity of this compound with human Topoisomerase II beta against that of its active parent, levofloxacin. These studies would help predict whether the ester prodrug itself has any significant affinity for this human enzyme before its conversion to levofloxacin. A lower binding affinity for the ester would suggest a potentially better safety profile during its transit in the body prior to activation. Such a study would typically calculate the binding energy (often in kcal/mol), where a more negative value indicates a stronger, more stable interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules.

Quantum chemical methods like Density Functional Theory (DFT) can be used to predict a range of physico-chemical descriptors for this compound. These descriptors are crucial for understanding its behavior and for quality control during synthesis.

| Ionization Potential | Calculated value (in eV) | Indicates the energy required to remove an electron from the molecule. |

Furthermore, these calculations can predict spectroscopic properties, such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating the vibrational frequencies and chemical shifts, computational spectra can be generated and compared with experimental data to confirm the structure and purity of the synthesized ester.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. An MD simulation of this compound would reveal how the molecule flexes, rotates, and changes its shape in a biological environment. This is particularly important for understanding how the ester group is positioned relative to the rest of the molecule and how accessible it is to the esterase enzymes responsible for its hydrolysis into active levofloxacin. The simulation can map the energy landscape of different conformations, identifying the most stable and frequently adopted shapes of the molecule.

Solubility Prediction and Intermolecular Interaction Modeling in Various Solvents

The solubility of a drug is a critical determinant of its absorption and bioavailability. The esterification of levofloxacin to its isopropyl ester is primarily intended to modify its solubility profile, particularly to increase its lipophilicity.

Computational models can predict the solubility of this compound in different solvents, such as water and octanol, to estimate its partition coefficient (logP). A higher logP value for the ester compared to levofloxacin would computationally confirm its increased lipophilicity. These models work by simulating the intermolecular interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—between the drug molecule and the solvent molecules. Understanding these interactions at a molecular level is key to predicting how the drug will behave in different physiological environments, from the gastrointestinal tract to the bloodstream.

Advanced Functional Derivatization and Exploratory Applications of Levofloxacin Esters

Levofloxacin (B1675101) Isopropyl Ester as a Synthetic Intermediate for Novel Compounds

The transformation of levofloxacin into its isopropyl ester derivative serves as a fundamental strategy in medicinal chemistry to enable further functionalization. The carboxylic acid moiety of levofloxacin is a key site for its antibacterial action but can be a challenging functional group for certain synthetic transformations. Converting it to an ester, such as the Levofloxacin Isopropyl Ester, masks its acidic properties and provides a versatile handle for subsequent reactions. This approach has been instrumental in the synthesis of new chemical entities with unique pharmacological profiles. nih.govrsc.org

The synthesis of levofloxacin esters is a well-established procedure. For instance, the methyl ester has been synthesized by refluxing levofloxacin in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.govrsc.org A similar principle applies to the synthesis of the isopropyl ester, utilizing isopropyl alcohol. This esterification is often the gateway to producing a variety of derivatives, including those involving amide bond formation or the introduction of novel heterocyclic systems. nih.govnih.gov

One of the significant transformations enabled by the esterification of levofloxacin is the synthesis of thionated derivatives. The process involves the replacement of the carbonyl oxygen at position 4 of the quinolone ring with a sulfur atom. nih.gov This structural modification has been shown to yield compounds with interesting and potentially enhanced biological activities. nih.govajchem-a.com

The synthesis of thionated levofloxacin typically proceeds in a multi-step sequence, starting with the esterification of the parent drug. nih.gov For example, levofloxacin methyl ester can be treated with Lawesson's reagent to produce the thionated ester. This intermediate is then hydrolyzed to yield the final thionated levofloxacin acid. nih.gov This thionation has been found to be a beneficial modification for other drug classes, sometimes helping to overcome limitations of the parent drug. nih.gov

| Reaction Step | Description | Key Reagents | Reference |

| Esterification | Conversion of levofloxacin's carboxylic acid to an ester (e.g., methyl or isopropyl ester). | Alcohol (e.g., Methanol, Isopropanol), Acid catalyst (e.g., H₂SO₄) | nih.govrsc.orgnih.gov |

| Thionation | Replacement of the C4-carbonyl oxygen with sulfur on the esterified levofloxacin. | Lawesson's reagent | nih.gov |

| Hydrolysis | Conversion of the thionated ester back to the carboxylic acid to yield the final product. | Sodium hydroxide (B78521), followed by acid neutralization | nih.gov |

Investigation of Non-Antimicrobial Biological Activities

The derivatization of levofloxacin, facilitated by intermediates like the isopropyl ester, has paved the way for exploring biological activities unrelated to its primary antibacterial function. A significant area of this research has been the repositioning of levofloxacin as a scaffold for the development of anticancer agents. nih.govrsc.orgrsc.org By modifying the carboxylic acid group, researchers have successfully generated novel compounds with potent cytotoxic activities against various cancer cell lines. nih.govrsc.org

While levofloxacin's antibacterial effect stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, its derivatives have been shown to target their mammalian counterparts, specifically topoisomerase II. patsnap.comnih.govfda.govresearchgate.netfda.gov Eukaryotic cells have two isoforms of topoisomerase II, alpha and beta, which are crucial for managing DNA topology during replication and transcription. nih.gov These enzymes have become important targets for anticancer therapies. nih.govjscimedcentral.com

Several studies have focused on creating levofloxacin derivatives that act as inhibitors of human topoisomerase II beta (Topo2β) for cancer treatment. nih.govrsc.orgrsc.orgnih.gov The strategy often involves the derivatization of the carboxylic acid functionality, a process for which an ester intermediate is key. nih.govrsc.org For example, a series of levofloxacin-based compounds, synthesized through the modification of the carboxylic acid, demonstrated significant cytotoxic activity against breast, liver, and leukemia cancer cell lines. nih.govrsc.org Certain derivatives showed Topo2β inhibitory effects that were superior to both levofloxacin and the standard anticancer drug etoposide. rsc.orgrsc.org

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Topo2β Inhibition (%) | Reference |

| Compound 3c | Hep3B (Liver) | 0.43 | 81.33 | rsc.org |

| Compound 5 | Hep3B (Liver) | 3.77 | 83.73 | rsc.org |

| Compound 5 | MCF-7 (Breast) | 1.4 | - | rsc.org |

| Compound 5 | L-SR (Leukemia) | 0.96 | - | rsc.org |

| Etoposide (Reference) | Hep3B (Liver) | 21.93 | - | nih.gov |

| Levofloxacin (Reference) | Hep3B (Liver) | 8.94 | - | nih.gov |

The anticancer activity of novel levofloxacin derivatives extends beyond simple enzyme inhibition, involving complex cellular mechanisms. Research into these compounds has revealed their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govrsc.org

For instance, detailed cell cycle analysis of promising derivatives against the Hep3B human liver cancer cell line showed a significant increase in the percentage of cells in the S phase (synthesis phase) of the cell cycle, indicating an arrest of cell division at this stage. nih.govrsc.org This contrasts with the parent levofloxacin, which tended to cause arrest in the G2/M phase. nih.gov Furthermore, these compounds were found to significantly increase the levels of active caspase-3, a key executioner enzyme in the apoptotic pathway, confirming their ability to trigger programmed cell death in cancer cells. rsc.orgnih.gov Thionated levofloxacin derivatives have also demonstrated promising anticancer activity, with proposed mechanisms including the inhibition of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer cell proliferation. plos.orgnih.gov

Q & A

Q. What strategies mitigate drug-excipient incompatibilities in formulations containing this compound?

- Methodological Answer : Perform compatibility studies using DSC (Differential Scanning Calorimetry) and FTIR to detect interactions (e.g., ester hydrolysis with alkaline excipients). Optimize formulations using lipid-based carriers (e.g., intravenous emulsions) to enhance stability. Accelerated stability testing at 40°C/75% RH for 6 months validates compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.